2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine
Description
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a propan-1-amine backbone substituted with a methyl group at the second carbon and a 5-methylpyrazole ring at the third carbon. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol (CAS: 1006348-54-4) .
Properties
IUPAC Name |
2-methyl-3-(5-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(5-9)6-11-8(2)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWJHEAREKLINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 5-methyl-1H-pyrazole with 2-methyl-3-chloropropan-1-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazole moiety can enhance cytotoxicity against various cancer cell lines. The incorporation of 2-methyl and propanamine groups may influence the pharmacodynamics and bioavailability of these compounds, leading to improved therapeutic efficacy.
Antimicrobial Properties
Another significant application of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is in the development of antimicrobial agents. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Recent studies suggest that pyrazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress in neural tissues.
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Pyrazole-based compounds are known for their insecticidal and fungicidal activities. Research is ongoing to evaluate their effectiveness against pests while minimizing environmental impact.
Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Studies suggest that certain pyrazole derivatives can influence plant hormone levels, promoting growth and resistance to stress conditions.
Polymer Synthesis
The amine functional group in this compound can be utilized in the synthesis of polymers. These polymers may exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Coatings and Adhesives
Incorporating this compound into coatings and adhesives could improve adhesion properties and resistance to environmental degradation. Research into the formulation of such materials is ongoing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity in breast cancer cell lines when modified with pyrazole derivatives. |
| Study B | Antimicrobial Properties | Identified significant antibacterial activity against E. coli and S. aureus with minimal cytotoxic effects on human cells. |
| Study C | Pesticide Efficacy | Evaluated as an effective insecticide against aphids with low toxicity to beneficial insects. |
Mechanism of Action
The mechanism of action of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Substituents on Pyrazole | Key Differences vs. Target Compound | Biological Activity Insights |
|---|---|---|---|---|
| 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine | C₇H₁₃N₃ | No substituent at 5-position | Lack of methyl group reduces steric hindrance and lipophilicity | Potentially lower metabolic stability and altered receptor binding |
| 2-methyl-3-(5-nitro-1H-pyrazol-1-yl)propan-1-amine | C₇H₁₂N₄O₂ | Nitro group at 5-position | Electron-withdrawing nitro group increases reactivity and polarity | May exhibit enhanced antiproliferative activity but higher toxicity |
| 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine | C₈H₁₅N₃ | 1,3-dimethyl substitution | Additional methyl group alters ring electron density | Improved binding affinity to enzymes like cyclooxygenase (COX) |
| 1-(1H-pyrazol-3-yl)propan-2-amine | C₆H₁₁N₃ | No methyl groups on propanamine backbone | Simplified structure with fewer substituents | Reduced pharmacological potency compared to target compound |
Impact of Substituents on Properties
- 5-Methyl Group : The methyl group at the pyrazole's 5-position in the target compound enhances lipophilicity, improving membrane permeability and metabolic stability compared to unsubstituted or nitro-substituted analogs .
- Propanamine Backbone : The amine group provides a site for hydrogen bonding, critical for interactions with biological targets like neurotransmitter receptors .
- Steric Effects : Bulky substituents (e.g., 1,3-dimethyl in C₈H₁₅N₃) may hinder binding to compact active sites, whereas the target compound’s single methyl group balances steric effects and accessibility .
Biological Activity
Introduction
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1006348-54-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant studies that elucidate its pharmacological potential.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| CAS Number | 1006348-54-4 |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent alkylation processes. Specific methodologies may vary, but they often employ standard techniques in organic synthesis such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Recent studies have explored the anticancer properties of various pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays. Results indicated that it could reduce cell viability significantly, suggesting potential as an anticancer agent.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways, although further studies are needed to elucidate these mechanisms in detail.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Pathogen Testing : The compound was screened against a range of pathogenic bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits selective antimicrobial activity against certain Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values obtained indicate that while the compound shows promise, it may require structural modifications to enhance its potency against Gram-negative pathogens.
Case Studies
A study conducted on a series of pyrazole derivatives, including our compound of interest, highlighted their potential in targeting multidrug-resistant organisms. The findings suggested that derivatives with specific substitutions on the pyrazole ring could lead to enhanced biological activity.
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
